1-{2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride
Overview
Description
1-{2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as DMPE or DMPE-HCl, and it belongs to the class of organic compounds known as ketones. DMPE is a white crystalline powder that is highly soluble in water and other polar solvents.
Mechanism of Action
The mechanism of action of DMPE is not well understood. However, studies have shown that DMPE can modulate the activity of certain enzymes and receptors, which may be responsible for its various biological activities.
Biochemical and physiological effects:
DMPE has been shown to have various biochemical and physiological effects. For example, DMPE has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DMPE has also been shown to modulate the activity of certain enzymes and receptors, which may be responsible for its various biological activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPE is its high solubility in water and other polar solvents, which makes it easy to handle in the laboratory. DMPE is also relatively stable under normal laboratory conditions. However, DMPE is expensive and may not be readily available in some laboratories.
Future Directions
There are many potential future directions for research on DMPE. For example, further studies could be conducted to elucidate the mechanism of action of DMPE and to identify its molecular targets. DMPE could also be used as a starting material for the synthesis of novel bioactive compounds with improved pharmacological properties. Finally, DMPE could be tested in preclinical and clinical studies to evaluate its potential as a therapeutic agent for various diseases.
Scientific Research Applications
DMPE has been widely used in scientific research for its various applications. One of the main applications of DMPE is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various bioactive compounds. DMPE is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.
properties
IUPAC Name |
1-[2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-14-12-19(13-15(2)22-14)10-6-7-11-21-18-9-5-4-8-17(18)16(3)20;/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPTTCBUJZQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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